molecular formula C20H17N5OS B13582731 N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide

N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide

Cat. No.: B13582731
M. Wt: 375.4 g/mol
InChI Key: RBKVRSJNDSUKEM-UHFFFAOYSA-N
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Description

N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, antitumor, and antifibrotic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide typically involves multi-step reactions. One common approach includes the condensation of pyridine-2-amine with a thieno[2,3-d]pyrimidine derivative, followed by methylation and acylation reactions . The reaction conditions often involve the use of organic solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like ethanol, methanol, and dichloromethane are commonly used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyridine and thieno[2,3-d]pyrimidine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

N-methyl-2-[(5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide

InChI

InChI=1S/C20H17N5OS/c1-21-16(26)11-23-19-17-14(13-7-3-2-4-8-13)12-27-20(17)25-18(24-19)15-9-5-6-10-22-15/h2-10,12H,11H2,1H3,(H,21,26)(H,23,24,25)

InChI Key

RBKVRSJNDSUKEM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNC1=C2C(=CSC2=NC(=N1)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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